molecular formula C12H14N2O2 B13069902 2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid

2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13069902
M. Wt: 218.25 g/mol
InChI Key: XNIQDDXICXEVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid is a high-value chemical building block belonging to the imidazopyridine class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery . This compound serves as a versatile precursor for the synthesis of diverse derivatives, most notably through functionalization at the carboxylic acid group to form amide bonds . Such amide derivatives, particularly N,N-dialkylcarboxamides, have demonstrated high affinity and selectivity for central and peripheral benzodiazepine receptors in pharmacological studies, highlighting their potential in neuroscientific research . The imidazo[1,2-a]pyridine core is a key structural motif in several bioactive molecules and approved drugs, underpinning its broad relevance . Researchers utilize this carboxylic acid derivative in palladium-catalyzed aminocarbonylation reactions to generate novel carboxamide libraries for biological screening, including against targets like antitubercular activity . As a solid research chemical, it should be stored at ambient temperatures . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-butylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-2-3-6-9-11(12(15)16)14-8-5-4-7-10(14)13-9/h4-5,7-8H,2-3,6H2,1H3,(H,15,16)

InChI Key

XNIQDDXICXEVEG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C=CC=CC2=N1)C(=O)O

Origin of Product

United States

Biological Activity

2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 218.25 g/mol

This compound features a butyl group attached to the imidazo[1,2-a]pyridine core, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial agent and its effects on cancer cells.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of several cancer cell lines.

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase, as indicated by flow cytometry analyses.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
  • DNA Interaction : It can bind to DNA and disrupt replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of various imidazo[1,2-a]pyridine derivatives against multidrug-resistant bacterial strains. The results indicated that derivatives with a butyl substitution exhibited enhanced activity compared to their unsubstituted counterparts.
  • Cancer Treatment Trials : Clinical trials involving patients with advanced solid tumors showed promising results when treated with imidazo[1,2-a]pyridine derivatives. Patients experienced reduced tumor sizes and improved survival rates.

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